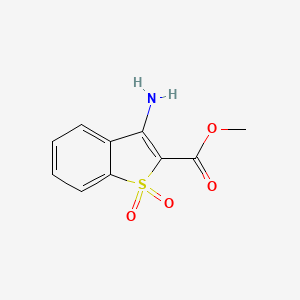

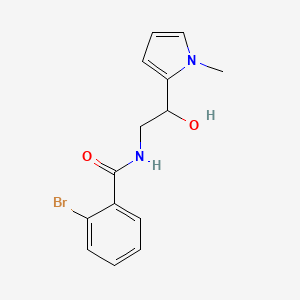

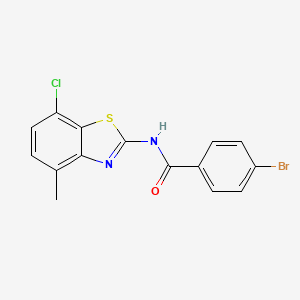

![molecular formula C13H8BrCl2N3 B3013213 3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 478249-01-3](/img/structure/B3013213.png)

3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which is a heterocyclic structure that has been the focus of various synthetic efforts due to its potential biological activities and applications in medicinal chemistry. The presence of bromo and dichlorophenyl substituents suggests that this compound could be a key intermediate for further chemical modifications and might exhibit interesting chemical and biological properties.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves the condensation of various starting materials, such as β-enaminones with NH-3-aminopyrazoles, followed by formylation or other functionalization reactions . For instance, the synthesis of 3-aryl pyrazolo[1,5-a]pyrimidines can be achieved through the condensation of 3-amino-4-substituted pyrazole with diethyl malonate, followed by neutralization . A similar strategy is employed for the synthesis of 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidines, which can be further functionalized at the 3 and 7 positions . These methods highlight the versatility of the pyrazolo[1,5-a]pyrimidine core for introducing various substituents, which is likely applicable to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is often confirmed using techniques such as NMR, X-ray diffraction, and mass spectrometry . These techniques provide detailed information about the regioselectivity of the reactions and the confirmation of the desired products. For example, the crystal structure of a closely related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was determined by X-ray diffraction, which belongs to the triclinic system . This suggests that the compound of interest would also have a well-defined crystalline structure that could be elucidated using similar methods.

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives are known to undergo various chemical reactions, including bromination , cyclization , and selective functionalization . The presence of a bromo substituent in the compound of interest indicates that it could be used in further substitution reactions, such as Suzuki coupling or other cross-coupling reactions, to introduce additional diversity into the molecule . The phenoxide leaving group strategy mentioned in one of the papers could also be relevant for the modification of the 7-position of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives can vary widely depending on the substituents present on the core structure. For example, the photophysical properties of these compounds can be tuned by the introduction of different acceptor or donor groups, which can lead to large Stokes shifts and varying fluorescence intensities . The presence of halogen atoms, such as bromo and chloro groups, can also influence the reactivity and interaction with other molecules, such as enzymes or receptors, which could be relevant for the compound's potential biological activities .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Anticancer Activity

- The compound 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, which is closely related to 3-Bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, has been synthesized and its crystal structure analyzed. This compound showed moderate anticancer activity, suggesting potential research interest in related compounds for cancer treatment (Lu Jiu-fu et al., 2015).

Molecular Structure Studies

- The molecular structure of similar pyrazolo[1,5-a]pyrimidines was determined by X-ray diffractometry, providing valuable insights into the structural aspects of these compounds which could be beneficial for understanding the properties of this compound (C. Frizzo et al., 2009).

Synthetic Methodology Advancements

- A 3-bromo-7-phenoxypyrazolo[1,5-a]pyrimidine intermediate, closely related to the compound , has been identified. This intermediate facilitates the direct sequential functionalization of pyrazolo[1,5-a]pyrimidine scaffolds, improving upon prior methods and offering new avenues for compound synthesis (J. Catalano et al., 2015).

Antibacterial Properties

- Compounds derived from pyrazolo[1,5-a]pyrimidines, including those similar to this compound, have shown antibacterial activities against various microorganisms. This highlights the potential for these compounds in antimicrobial research (K. Atta et al., 2011).

Wirkmechanismus

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including anticancer , antiviral , antimicrobial , and anti-inflammatory effects . They are also known to inhibit certain enzymes like dihydrofolate reductase (DHFR) .

Mode of Action

Pyrimidine derivatives are known to inhibit dhfr with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition leads to the cessation of RNA and DNA synthesis, resulting in cell death .

Biochemical Pathways

The inhibition of dhfr disrupts the synthesis of pyrimidine and purine, which are essential components of rna and dna . This disruption affects the cell’s ability to replicate and function properly, leading to cell death .

Result of Action

The result of the compound’s action is the inhibition of RNA and DNA synthesis due to the reduction of tetrahydrofolate. This leads to cell death, making the compound potentially useful in the treatment of diseases characterized by rapid cell proliferation, such as cancer .

Safety and Hazards

Zukünftige Richtungen

The future directions of research on pyrimidine derivatives are promising. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . For example, compounds featuring the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been designed and synthesized as novel CDK2 targeting compounds .

Eigenschaften

IUPAC Name |

3-bromo-7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrCl2N3/c1-7-12(14)13-17-5-4-11(19(13)18-7)9-3-2-8(15)6-10(9)16/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNWWGRBFOJCMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1Br)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrCl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

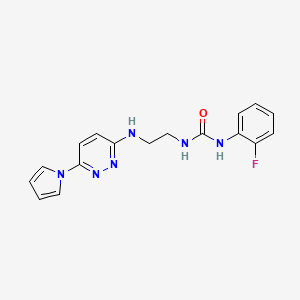

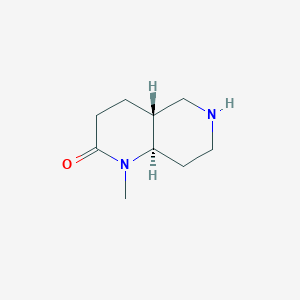

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3013130.png)

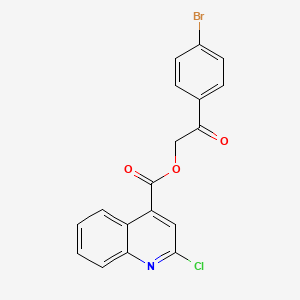

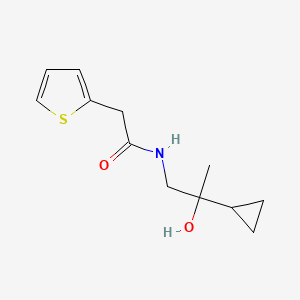

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide](/img/structure/B3013136.png)

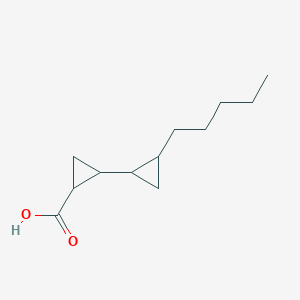

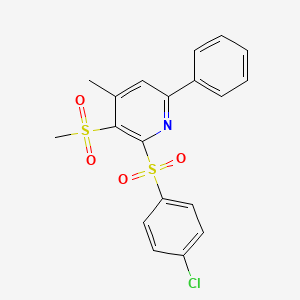

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B3013149.png)

![3-[2-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B3013152.png)